molecular formula C33H45N5O7 B12385240 E3 Ligase Ligand-linker Conjugate 104

E3 Ligase Ligand-linker Conjugate 104

Cat. No.: B12385240
M. Wt: 623.7 g/mol
InChI Key: ITFIOHXKPVJFMZ-SANMLTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 104 involves the conjugation of Thalidomide with a suitable linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 104 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound, which can be further used to synthesize complete PROTAC molecules .

Properties

Molecular Formula

C33H45N5O7

Molecular Weight

623.7 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[[7-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-19-33(20-36)10-13-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)/t26-/m0/s1

InChI Key

ITFIOHXKPVJFMZ-SANMLTNESA-N

Isomeric SMILES

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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